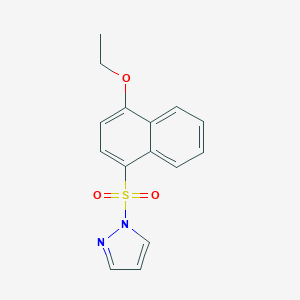
2-ethoxy-5-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
A study discusses the development of amyloid imaging ligands for measuring amyloid in vivo in the brain of Alzheimer's disease patients. Radioligands studied include [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and others, illustrating the role of advanced imaging techniques in understanding Alzheimer's disease pathophysiology and aiding early detection (Nordberg, 2007).
Chemistry and Properties of Pyridine Derivatives
A review on the chemistry and properties of pyridine derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, summarizes their preparation, properties, and complex compounds. These derivatives exhibit a range of spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities, showcasing the diverse applications of pyridine-based compounds in scientific research (Boča, Jameson, & Linert, 2011).
Carcinogen Metabolites in Tobacco and Cancer Research
Research on human urinary carcinogen metabolites provides insights into the relationship between tobacco use and cancer. The study evaluates various carcinogens and their metabolites in smokers and non-smokers, illustrating the utility of urinary carcinogen metabolite biomarkers in studying tobacco's role in human cancer (Hecht, 2002).
Gastroprotective Properties of Ebrotidine
A review on ebrotidine (a compound with a benzenesulfonamide moiety) highlights its unique combination of H2-receptor antagonist properties and cytoprotective actions. This study underscores the importance of molecular functionality in drug design for treating ulcer disease, offering insights into the roles specific functional groups play in therapeutic efficacy (Slomiany, Piotrowski, & Slomiany, 1997).
Properties
IUPAC Name |
2-ethoxy-N-(6-methylpyridin-2-yl)-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-5-22-15-10-9-14(12(2)3)11-16(15)23(20,21)19-17-8-6-7-13(4)18-17/h6-12H,5H2,1-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYMONBZNMYFRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=CC(=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3,4-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B497824.png)


![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B497828.png)








![1-[(4-chloro-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B497843.png)

